

IUPAC name for 2-(3-Bromophenoxyethyl)oxirane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Bromophenoxyethyl)oxirane

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An In-depth Technical Guide to 2-(3-Bromophenoxyethyl)oxirane

Introduction

2-(3-Bromophenoxyethyl)oxirane is an organic chemical compound featuring a bromophenoxy group attached to an oxirane (epoxide) ring. The oxirane ring is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity, combined with the physicochemical properties imparted by the bromophenyl moiety, makes this compound and its derivatives valuable intermediates in organic synthesis and potential candidates in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications.

Chemical and Physical Properties

The fundamental properties of **2-(3-Bromophenoxyethyl)oxirane** are summarized below. While specific experimental data for this exact compound is not widely published, the data presented is based on closely related analogs and computational predictions.

| Property | Value |
|--|---|
| IUPAC Name | 2-(3-Bromophenoxy)methyl)oxirane |
| Molecular Formula | C ₉ H ₉ BrO ₂ |
| Molecular Weight | 229.07 g/mol |
| CAS Number | Not available (for the racemate) |
| 1024843-97-7 (for the (S)-enantiomer)[1] | |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Canonical SMILES | C1C(O1)COC2=CC(=CC=C2)Br |

Spectroscopic Data

While the specific spectra for **2-(3-Bromophenoxy)methyl)oxirane** are not readily available in public databases, the expected characteristic peaks based on analogous structures are presented below. These values are for reference and would require experimental verification.

| ¹ H NMR (CDCl ₃ , 400 MHz) | Expected Chemical Shift (δ , ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|--|---|------------------------|-------------|---------------------------------|
| Aromatic-H | ~7.3-7.0 | Multiplet | 4H | - |
| -O-CH ₂ - (oxirane side) | ~4.25 / ~3.95 | Doublet of doublets | 1H / 1H | J ≈ 11, 3 / J ≈ 11, 6 |
| -CH- (oxirane) | ~3.35 | Multiplet | 1H | - |
| -CH ₂ - (oxirane) | ~2.90 / ~2.75 | Doublet of doublets | 1H / 1H | J ≈ 5, 4 / J ≈ 5, 2.5 |

| ^{13}C NMR (CDCl_3 , 101 MHz) | Expected Chemical Shift (δ , ppm) |
|--|---|
| Aromatic C-O | ~157 |
| Aromatic C-Br | ~122 |
| Aromatic C-H | ~131, 124, 116, 113 |
| -O-CH ₂ - | ~69 |
| -CH- (oxirane) | ~50 |
| -CH ₂ - (oxirane) | ~45 |

Synthesis

The most common and efficient method for synthesizing **2-(3-Bromophenoxyethyl)oxirane** is via a Williamson ether synthesis. This involves the reaction of 3-bromophenol with an epihalohydrin, such as epibromohydrin or epichlorohydrin, in the presence of a base.

General Experimental Protocol: Synthesis from 3-Bromophenol and Epibromohydrin

This protocol is adapted from a general procedure for the synthesis of aryl glycidyl ethers.[\[2\]](#)

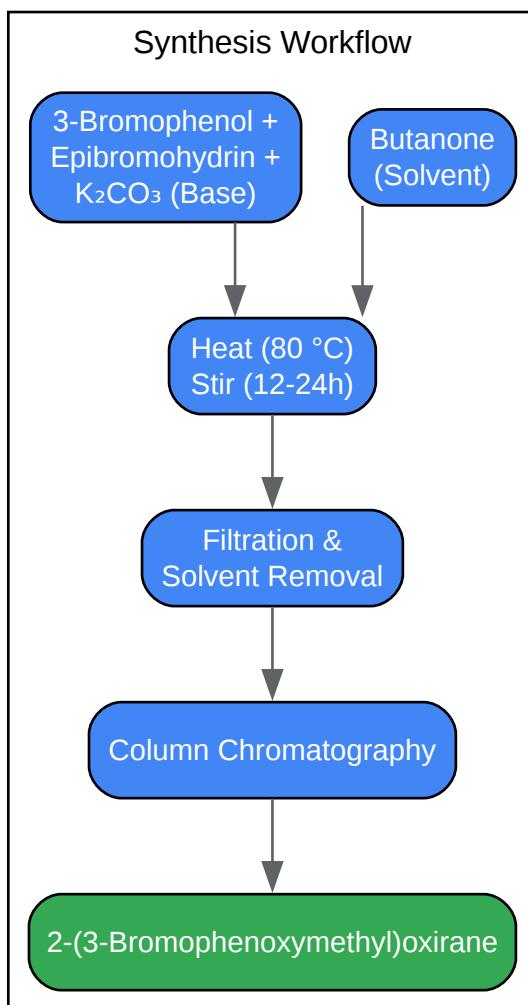
Materials:

- 3-Bromophenol (1.0 eq)
- Epibromohydrin (2.5 eq)
- Potassium carbonate (K_2CO_3 , 3.0 eq)
- Butanone (or Acetone, DMF) as solvent

Procedure:

- An oven-dried flask is charged with 3-bromophenol (1.0 eq) and the chosen solvent (e.g., butanone, 5 mL/mmol of phenol).

- Anhydrous potassium carbonate (3.0 eq) is added to the solution, followed by epibromohydrin (2.5 eq).
- The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the inorganic salts.
- The solvent is removed from the filtrate under reduced pressure.
- The crude product is redissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the resulting residue is purified by silica gel column chromatography to yield **2-(3-Bromophenoxyethyl)oxirane**.



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A generalized workflow for the synthesis of **2-(3-Bromophenoxyethyl)oxirane**.

Chemical Reactivity: Epoxide Ring-Opening

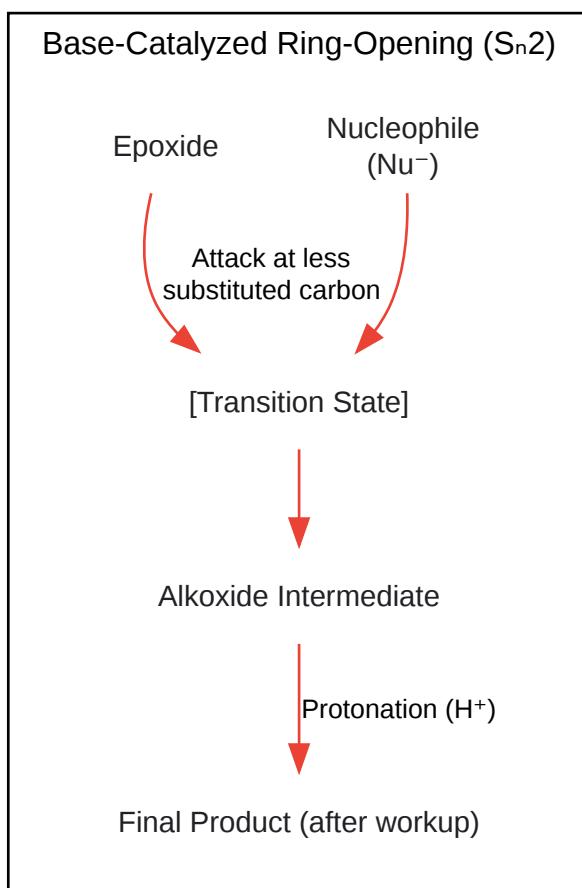
The chemical reactivity of **2-(3-Bromophenoxyethyl)oxirane** is dominated by the strained three-membered epoxide ring. This ring can be opened by a wide range of nucleophiles under either acidic or basic conditions, making it a versatile synthetic intermediate.[3][4]

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, the ring-opening occurs via an S_n2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide. This is a highly regioselective process.

General Protocol (Reaction with a Nucleophile, Nu^-):

- **2-(3-Bromophenoxyethyl)oxirane** is dissolved in a suitable solvent.
- A strong nucleophile (e.g., an alkoxide, amine, or Grignard reagent) is added to the solution.
- The reaction proceeds, often at room temperature, to open the epoxide ring.
- An acidic workup is typically required to protonate the resulting alkoxide.



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Mechanism of base-catalyzed epoxide ring-opening.

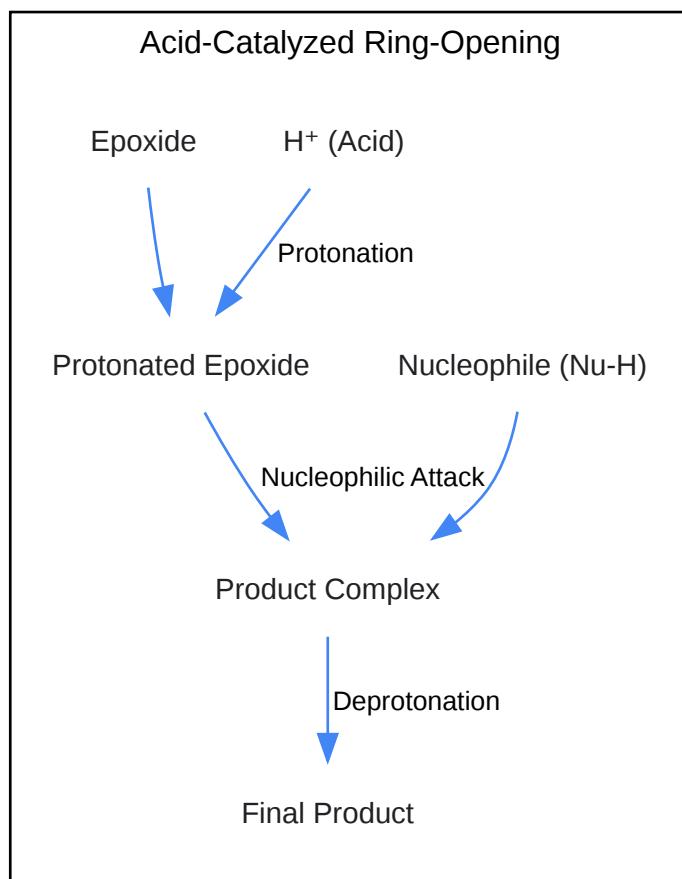
Acid-Catalyzed Ring-Opening

In the presence of an acid, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. The nucleophile then attacks the epoxide. For an epoxide like this

with a primary and a secondary carbon, the reaction proceeds via a mechanism with significant S_N2 character. The nucleophile attacks the carbon atom that can better stabilize a partial positive charge, which is typically the more substituted carbon; however, with only primary and secondary carbons, attack at the less hindered primary carbon can also occur. The regioselectivity is often less pronounced than in base-catalyzed reactions.^[3]

General Protocol (Reaction with a Nucleophile, Nu-H, and Acid Catalyst):

- **2-(3-Bromophenoxyethyl)oxirane** is dissolved in a suitable protic solvent (e.g., water, alcohol).
- A catalytic amount of a strong acid (e.g., H_2SO_4 , HCl) is added.
- The nucleophile (which can be the solvent itself) attacks the protonated epoxide.
- The reaction mixture is stirred until the starting material is consumed.
- A basic workup is performed to neutralize the acid and isolate the product.



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Mechanism of acid-catalyzed epoxide ring-opening.

Biological Activity and Applications

While specific studies on the biological activity of **2-(3-Bromophenoxyethyl)oxirane** are limited, related bromophenol and epoxide-containing compounds are known for a range of biological effects.

- **Antioxidant and Anticancer Potential:** Derivatives of bromophenols, which are natural metabolites in marine algae, have been synthesized and shown to possess antioxidant and anticancer activities.^[5] Some of these derivatives have demonstrated the ability to mitigate oxidative damage in cells and induce apoptosis in cancer cell lines.^[5]
- **Enzyme Inhibition:** The reactive epoxide ring can act as an electrophile, forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in the active sites of enzymes.

This makes oxirane-containing molecules candidates for irreversible enzyme inhibitors.

- **Building Blocks in Medicinal Chemistry:** Aryl glycidyl ethers are common structural motifs and key intermediates in the synthesis of various pharmaceuticals, particularly beta-blockers. The specific stereochemistry of the oxirane is often crucial for biological activity.

The presence of the bromine atom can enhance biological activity through halogen bonding and by increasing the lipophilicity of the molecule, which can improve cell membrane permeability. Further research is warranted to explore the specific therapeutic potential of this compound.

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- To cite this document: BenchChem. [IUPAC name for 2-(3-Bromophenoxy)methyl]oxirane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2632152#iupac-name-for-2-3-bromophenoxyethyl-oxirane]

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